17-o-Isobutyryl clobetasone
Description
Clobetasone 17-butyrate (CAS: 25122-57-0) is a synthetic corticosteroid with the molecular formula C₂₆H₃₂ClFO₅ and a molecular weight of 478.98 g/mol . It is formulated as a topical cream or ointment (0.05% w/w) for treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis . Structurally, it differs from clobetasone by the esterification of the 17-hydroxyl group with a butyrate moiety, forming a stable ester bond rather than a salt . This modification enhances its lipophilicity, improving skin penetration while maintaining moderate potency .
Clobetasone 17-butyrate is classified as a moderate-potency topical corticosteroid, positioned between mild steroids (e.g., hydrocortisone) and very potent agents (e.g., clobetasol propionate) . Clinical studies demonstrate its efficacy in reducing inflammation and pruritus, with minimal systemic absorption and hypothalamic-pituitary-adrenal (HPA) axis suppression . In animal models, it causes significantly less epidermal thinning compared to higher-potency steroids, underscoring its favorable safety profile .
Properties
CAS No. |
639817-47-3 |
|---|---|
Molecular Formula |
C26H32ClFO5 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-14(2)22(32)33-26(21(31)13-27)15(3)10-19-18-7-6-16-11-17(29)8-9-23(16,4)25(18,28)20(30)12-24(19,26)5/h8-9,11,14-15,18-19H,6-7,10,12-13H2,1-5H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI Key |
KJKUAXYCSXHEGA-AVVSTMBFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C(C)C)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C(C)C)C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Isobutyryl clobetasone involves the esterification of clobetasone with isobutyric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is often produced in facilities that comply with Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 17-O-Isobutyryl clobetasone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
17-O-Isobutyryl clobetasone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is used in the development of topical formulations for treating inflammatory skin conditions
Industry: The compound is utilized in the production of pharmaceutical products, ensuring consistency and efficacy
Mechanism of Action
17-O-Isobutyryl clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation. This mechanism helps reduce inflammation and associated symptoms .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between clobetasone 17-butyrate and analogous corticosteroids:
Key Observations:
- Esterification Impact : The butyrate ester in clobetasone 17-butyrate increases lipophilicity compared to hydrocortisone, enhancing skin retention and duration of action. However, it is less lipophilic than clobetasol propionate, which contributes to its lower potency .
- Fluorination : Fluocortolone incorporates a fluorine atom at position C9, boosting anti-inflammatory activity but also increasing atrophy risk compared to clobetasone 17-butyrate .
Efficacy
- In a 1960 clinical trial, clobetasone 17-butyrate 0.05% demonstrated superior efficacy to hydrocortisone 1% and fluocortolone 0.2% in treating eczema, with 85% of patients showing improvement .
- Compared to hydrocortisone butyrate 0.1% (potent), clobetasone 17-butyrate has a lower risk of skin atrophy , making it preferable for long-term use on thinner skin areas (e.g., face) .
Clinical Ranking and Guidelines
Topical corticosteroids are stratified by potency (see table below), with clobetasone 17-butyrate consistently ranked as moderate :
| Rank (Strongest → Weakest) | Compound | Potency Class |
|---|---|---|
| 1 | Clobetasol propionate | Very potent |
| 2 | Hydrocortisone butyrate | Potent |
| 3 | Clobetasone 17-butyrate | Moderate |
| 4 | Hydrocortisone | Mild |
Source: MRCGP AKT guidelines and British National Formulary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
